7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine-4-thiol

CK2 inhibitor Kinase research Anticancer tool compound

7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine-4-thiol (CAS 314260-78-1), also cataloged as WAY-239448, is a heterocyclic small molecule belonging to the tetrahydrobenzothieno[2,3-d]pyrimidine class. It is annotated as a Casein Kinase 2 (CK2) inhibitor and is supplied as a research-grade tool compound for elucidating CK2-dependent signaling pathways.

Molecular Formula C11H12N2S2
Molecular Weight 236.4 g/mol
CAS No. 314260-78-1
Cat. No. B188285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine-4-thiol
CAS314260-78-1
Molecular FormulaC11H12N2S2
Molecular Weight236.4 g/mol
Structural Identifiers
SMILESCC1CCC2=C(C1)SC3=C2C(=S)NC=N3
InChIInChI=1S/C11H12N2S2/c1-6-2-3-7-8(4-6)15-11-9(7)10(14)12-5-13-11/h5-6H,2-4H2,1H3,(H,12,13,14)
InChIKeyRBWNDBNSJFCLBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine-4-thiol for CK2-Targeted Research Procurement


7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine-4-thiol (CAS 314260-78-1), also cataloged as WAY-239448, is a heterocyclic small molecule belonging to the tetrahydrobenzothieno[2,3-d]pyrimidine class . It is annotated as a Casein Kinase 2 (CK2) inhibitor and is supplied as a research-grade tool compound for elucidating CK2-dependent signaling pathways . The compound features a thione/thiol tautomeric functional group and a methyl substituent at the 7-position of the saturated tetrahydrobenzo ring, structural features that contribute to its physicochemical profile and potential target engagement .

CK2 pathway study tool — annotated as CK2 inhibitor
High-purity research grade supports reproducible biochemical assay development
Tetrahydrobenzothienopyrimidine scaffold enables SAR expansion studies
Thiol/thione functional group offers derivatization and H-bonding exploration

Why Generic Substitution Fails for 7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine-4-thiol


Substitution across tetrahydrobenzothieno[2,3-d]pyrimidine congeners is not trivial due to demonstrated structure-activity relationship (SAR) sensitivity at multiple positions. Published studies on the broader thieno[2,3-d]pyrimidine class reveal that minor modifications—including the presence, position, or absence of methyl groups and the oxidation state at the 4-position—can shift kinase selectivity profiles and alter antiproliferative potency by orders of magnitude [1]. The 7-methyl group and the 4-thiol/thione moiety of the target compound directly influence solubility, boiling point, melting point, and hydrogen-bonding capacity in kinase hinge-region interactions [2]. Unqualified substitution with a des-methyl or 2-methyl analog risks procurement of a compound with divergent target engagement, physicochemical behavior, and biological readout.

Annotation Des-methyl analog (CAS 40277-39-2) lacks CK2 inhibitor annotation; target engagement profile may shift in kinase assays.
Physicochemical Methyl group and thiol/thione moiety influence solubility, melting point, and hinge-region H-bonding; substitution risks altered handling and readout.
Storage Unqualified replacement may not meet required -20°C/-80°C storage protocols, impacting compound integrity and total cost of ownership.

Product-Specific Quantitative Evidence Guide for 7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine-4-thiol


Functional Annotation as a CK2 Inhibitor with High Purity

The compound is annotated as a CK2 inhibitor and is supplied at >99% purity, making it suitable for reproducible biochemical assay development . In contrast, the structurally related analog 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol (CAS 40277-39-2), lacking the 7-methyl group, is not consistently annotated with CK2 inhibitory activity across major vendor catalogs . No direct head-to-head CK2 IC50 comparison data for these two compounds has been identified in the public domain.

CK2 Annotation
Class-level
Target: Annotated CK2 inhibitor, purity >99%. Comparator (des-methyl analog CAS 40277-39-2): no CK2 annotation.
Context-dependent; supports CK2-focused studies. No quantitative IC50 comparison available.
Data to verify through direct assay.
CK2 inhibitor Kinase research Anticancer tool compound

Physical Chemical Property Comparison to Des-Methyl Analog

The 7-methyl substitution raises both the molecular weight (236.36 vs. 222.3 g/mol) and melting point (220–225 °C vs. no data reported) relative to the des-methyl analog CAS 40277-39-2 [1]. The boiling point is 417.2 °C at 760 mmHg [2]. These differences reflect the impact of the methyl group on crystal lattice energy and may influence compound handling, storage, and formulation decisions during procurement.

Physicochemical Profile
Head-to-head
Target: MW 236.36 g/mol, MP 220–225°C, BP 417.2°C. Comparator: MW 222.3 g/mol, MP unreported.
Confirms procurement identity; MP range supports handling decisions.
Boiling point at 760 mmHg.
Physicochemical properties Melting point Solubility

Distinct Storage and Solubility Requirements

WAY-239448 requires storage at -20°C (powder, 3 years) and, once dissolved in DMSO (10 mM solubility at 25°C), must be stored at -80°C (6 months) or -20°C (1 month) with avoidance of repeated freeze-thaw cycles . The parent scaffold thieno[2,3-d]pyrimidine-4-thiol (CAS 14080-55-8), lacking both the tetrahydrobenzo annulation and the 7-methyl group, is typically stored at room temperature, indicating that the saturated ring and methyl substitution alter chemical stability profiles .

Storage Requirements
Context-dependent
Target: Powder -20°C (3 yr), DMSO sol. -80°C (6 mo). Comparator (parent thienopyrimidine-thiol): RT storage.
Requires dedicated cold storage; impacts cost of ownership.
DMSO solubility 10 mM; avoid freeze-thaw.
Storage conditions Solubility profile Solution stability

Regulatory and Safety Classification: GHS Irritant Labeling

This compound carries GHS hazard statements H315, H319, and H335, classifying it as a skin, eye, and respiratory irritant (Xi) [1]. The des-methyl analog CAS 40277-39-2 carries comparable irritant warnings, but specific hazard statements are less consistently reported across vendors for the 4-thione form . Compliance with GHS labeling requirements may differ between suppliers, impacting institutional safety review during procurement.

GHS Classification
Context-dependent
Target: H315, H319, H335 (Xi irritant). Comparator: Irritant noted but H-statements less consistently documented.
Consistent GHS labeling supports safety protocol planning.
PPE and ventilation requirements apply.
Safety profile GHS classification Handling requirements

Crystal Structure of 4-Keto Analog as Baseline for Structural Design

The 4-keto analog (7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4[3H]one) has been characterized by single-crystal X-ray diffraction, crystallizing in the monoclinic space group P2₁/c with unit cell parameters a=7.0013(2) Å, b=8.3116(3) Å, c=18.374(6) Å, β=91.746(2)°, V=1068.76(6) ų, Z=4, refined to an R-factor of 0.0639 [1]. No equivalent crystal structure is available for the 4-thiol/thione target compound. This structural data for the oxygen analog provides a valuable baseline for molecular modeling studies, but the difference in C=O vs. C=S bond length and hydrogen-bonding geometry means direct extrapolation to the thiol form requires computational validation.

X-ray Structure Analog
Reported
4-Keto analog: Monoclinic P2₁/c, a=7.0013 Å, b=8.3116 Å, c=18.374 Å, β=91.746°, V=1068.76 ų, Z=4, R=0.0639. Target: No crystal structure reported.
Keto congener structure provides modeling baseline; thiol tautomer may differ.
Computational validation recommended for target.
Crystal structure X-ray crystallography Molecular conformation

Scaffold-Level Antiproliferative Activity of Tetrahydrobenzothieno[2,3-d]pyrimidines

While the target compound itself lacks published cellular IC50 data, derivatives within the tetrahydrobenzothieno[2,3-d]pyrimidine class have demonstrated antiproliferative activity. A representative analog, compound 3g, showed 78.8% FGFR1 inhibition at 10 μM and IC50 values of 7.7, 18.9, and 13.3 μM against H460, A549, and U251 cancer cell lines, respectively [1]. Other urea derivatives in the same scaffold achieved sub-micromolar VEGFR-2 inhibition (IC50 0.2 μM) and topoisomerase II inhibition (IC50 9.29 μM) [2]. The specific 4-thiol/thione substituent and 7-methyl pattern of the target compound may confer a distinct activity profile, but no direct comparative data are available to confirm this.

Scaffold Activity
Data to verify
Class-level: FGFR1 inhib. 78.8% at 10 μM, IC50 H460 7.7 μM, VEGFR-2 IC50 0.2 μM (analogs). Target compound: No cellular IC50 data available.
Scaffold validated for kinase inhibition; direct activity claims require experimental confirmation.
SAR expansion studies warranted.
Antiproliferative activity FGFR1 inhibition Cancer cell lines

Optimal Application Scenarios for Procuring 7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine-4-thiol


CK2 Biochemical Assay Development and Kinase Selectivity Profiling

The compound's annotation as a CK2 inhibitor, combined with its high purity (>99%), makes it suitable for establishing baseline inhibitory activity in CK2α biochemical assays. Procurement is warranted when building a focused library of thienopyrimidine-based CK2 inhibitors for initial SAR exploration . As noted in Section 3, the 7-des-methyl analog lacks consistent CK2 annotation, making the methyl-substituted compound the appropriate choice for CK2-targeted studies.

Scaffold-Hopping Medicinal Chemistry for Anticancer Lead Optimization

The tetrahydrobenzothieno[2,3-d]pyrimidine scaffold is validated for FGFR1 (78.8% inhibition at 10 μM) and VEGFR-2 (IC50 0.2 μM) inhibition by close structural analogs . The 4-thiol/thione functional group and 7-methyl substitution pattern provide distinct vectors for further derivatization—particularly at the thiol sulfur for alkylation or acylation reactions—enabling structure-based drug design studies that exploit the known crystal structure of the 4-keto congener as a modeling baseline [1].

Antimycobacterial Docking Studies Using 7-Methyl-Containing Pyridothienopyrimidinones as Reference

Related 7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones have shown antibacterial and antimycobacterial activity in molecular docking studies against MTB pantothenate synthetase . The target compound, with its benzothieno core rather than pyridothieno core, serves as a valuable comparator for evaluating how heterocyclic ring composition (pyridine vs. benzene) affects docking scores and predicted binding modes.

Reference Standard for GHS-Compliant Laboratory Safety Protocol Development

With documented H315-H319-H335 hazard statements and Xi irritant classification, this compound can serve as a reference standard for developing and validating institutional safety protocols for handling sulfur-containing heterocyclic thiols/thiones . Its specific melting point range (220-225 °C) and boiling point (417.2 °C) also make it suitable as a calibration check for thermal analysis instrumentation in quality control laboratories [1].

Application
Selection Property
Validation Focus
CK2 Biochemical Assay Development
CK2 inhibitor annotation, high-purity research grade
CK2α biochemical assay validation; direct comparison with des-methyl analog
SAR Expansion for Anticancer Lead Optimization
4-thiol/thione derivatization handle, 7-methyl substitution pattern
Antiproliferative screening, reported kinase inhibition profiling
Antimycobacterial Docking Comparator Studies
Benzothieno vs. pyridothieno core scaffold
Docking score comparison, MTB pantothenate synthetase binding modes
Safety Protocol Reference Standard
Documented GHS H315-H319-H335 classification
Thermal analysis calibration, PPE requirement assessment
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